molecular formula C5H5ClF2N2 B6215336 3,5-difluoropyridin-4-amine hydrochloride CAS No. 2731010-41-4

3,5-difluoropyridin-4-amine hydrochloride

Cat. No. B6215336
CAS RN: 2731010-41-4
M. Wt: 166.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-difluoropyridin-4-amine hydrochloride, also known as 3,5-DFPA-HCl, is an important synthetic intermediate in pharmaceuticals and other chemical industries. It is an important building block for the synthesis of many active pharmaceutical ingredients (APIs) and other organic compounds. 3,5-DFPA-HCl is a versatile intermediate that can be used in a variety of synthetic methods, including the synthesis of amines, alcohols, and other compounds.

Mechanism of Action

3,5-difluoropyridin-4-amine hydrochloride acts as a Lewis acid, which means that it is able to donate electrons to other molecules. This allows it to act as a catalyst in the synthesis of organic compounds. Additionally, it can act as a nucleophile, which means that it is able to react with other molecules to form new compounds.
Biochemical and Physiological Effects
3,5-difluoropyridin-4-amine hydrochloride is not known to have any biochemical or physiological effects. It is not known to be toxic or to interact with any biological systems.

Advantages and Limitations for Lab Experiments

The main advantage of using 3,5-difluoropyridin-4-amine hydrochloride in laboratory experiments is that it is a versatile intermediate that can be used in a variety of synthetic methods. Additionally, it is easy to obtain and is relatively inexpensive. The main limitation is that it is not suitable for use in biological systems, as it is not known to have any biochemical or physiological effects.

Future Directions

There are a number of potential future directions for the use of 3,5-difluoropyridin-4-amine hydrochloride in research and development. These include the development of new synthetic methods for the synthesis of organic compounds, the development of new catalysts for the synthesis of pharmaceuticals, and the exploration of its use as a reagent in the synthesis of other compounds. Additionally, further research could be conducted into its potential use in biological systems, such as its potential use as a drug delivery system or as a therapeutic agent.

Synthesis Methods

3,5-difluoropyridin-4-amine hydrochloride can be synthesized in a two-step process. The first step involves the reaction of pyridine with 3,5-difluoropyridine in the presence of a Lewis acid, such as zinc chloride, to form the corresponding pyridinium salt. The second step involves the reaction of the pyridinium salt with hydrochloric acid to form 3,5-difluoropyridin-4-amine hydrochloride.

Scientific Research Applications

3,5-difluoropyridin-4-amine hydrochloride has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of a range of organic compounds, including amines, alcohols, and other compounds. Additionally, it has been used as a catalyst for the synthesis of pharmaceuticals and other organic compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,5-difluoropyridin-4-amine hydrochloride involves the reaction of 3,5-difluoropyridine with ammonia followed by reaction with hydrochloric acid.", "Starting Materials": [ "3,5-difluoropyridine", "Ammonia", "Hydrochloric acid" ], "Reaction": [ "Step 1: 3,5-difluoropyridine is reacted with excess ammonia in a solvent such as ethanol or methanol at a temperature of 50-60°C for several hours.", "Step 2: The resulting 3,5-difluoropyridin-4-amine is then isolated and purified.", "Step 3: The purified 3,5-difluoropyridin-4-amine is then reacted with hydrochloric acid in a solvent such as water or ethanol at a temperature of 0-5°C for several hours.", "Step 4: The resulting 3,5-difluoropyridin-4-amine hydrochloride is then isolated and purified." ] }

CAS RN

2731010-41-4

Molecular Formula

C5H5ClF2N2

Molecular Weight

166.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.